

# Essential Safety and Logistical Information for Handling Dalzanemdor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Dalzanemdor |           |
| Cat. No.:            | B11931302   | Get Quote |

Disclaimer: **Dalzanemdor** (also known as SAGE-718) is an investigational drug for which development has been discontinued.[1][2] A specific, publicly available Safety Data Sheet (SDS) for **Dalzanemdor** is not available. The following guidance is based on general best practices for handling investigational pharmaceutical compounds in a laboratory setting and information regarding its clinical safety profile. It is imperative to supplement this guidance with a risk assessment specific to your laboratory's standard operating procedures.

**Dalzanemdor** is an experimental drug that was under investigation for neurological and cognitive disorders.[3] It acts as a positive allosteric modulator of the NMDA receptor.[3][4] In clinical trials, **Dalzanemdor** was found to be generally well-tolerated, with most adverse events reported as mild to moderate.[5][6][7]

### **Personal Protective Equipment (PPE)**

When handling **Dalzanemdor** in a powder or solution form, appropriate personal protective equipment should be worn to minimize exposure. The following table summarizes the recommended PPE.



| PPE Category           | Item                                           | Specifications                                                                                  |
|------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Hand Protection        | Disposable Gloves                              | Nitrile or latex, changed regularly and when contaminated.                                      |
| Eye Protection         | Safety Glasses with Side<br>Shields or Goggles | ANSI Z87.1 compliant.                                                                           |
| Body Protection        | Laboratory Coat                                | Fully buttoned.                                                                                 |
| Respiratory Protection | N95 Respirator or equivalent                   | Recommended when handling powder outside of a certified chemical fume hood to avoid inhalation. |

## **Operational Plan for Handling**

A systematic approach is crucial for safely handling investigational compounds like **Dalzanemdor**. The following workflow outlines the key steps from receiving to disposal.





Click to download full resolution via product page

Figure 1: General workflow for handling **Dalzanemdor**.





#### **Disposal Plan**

Proper disposal of unused **Dalzanemdor** and associated waste is critical to prevent environmental contamination and ensure safety. As an investigational drug, it should be treated as chemical waste.

Waste Segregation and Collection:

- Solid Waste: Unused powder, contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing Dalzanemdor and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container.
- Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

#### Disposal Procedure:

Disposal of investigational drugs must comply with institutional, local, and federal regulations.

- Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted to determine the appropriate disposal route.[8]
- Approved Vendor: The waste will likely be handled by an approved environmental management vendor for incineration.[8]
- Documentation: Maintain a detailed record of the disposed quantities and disposal dates.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with **Dalzanemdor**.





Click to download full resolution via product page

Figure 2: Disposal decision tree for **Dalzanemdor** waste.

### **Experimental Protocols**

Detailed experimental protocols involving **Dalzanemdor** are not widely published as it was an investigational compound. However, based on its nature as an orally administered small molecule in clinical trials, laboratory protocols would likely involve the following general steps for in vitro or in vivo studies.

Example Protocol: Preparation of a Stock Solution

 Calculate Required Mass: Determine the mass of **Dalzanemdor** powder needed to achieve the desired stock solution concentration.



- Weighing: In a chemical fume hood, carefully weigh the calculated mass of **Dalzanemdor** powder onto a weigh boat.
- Dissolving: Transfer the powder to an appropriate sterile container. Add the desired volume
  of a suitable solvent (e.g., DMSO for in vitro studies) and mix thoroughly until the powder is
  completely dissolved.
- Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a clearly labeled, sealed container.

This information is intended to provide a foundation for safe handling practices. Always consult your institution's safety guidelines and conduct a thorough risk assessment before working with any investigational compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Dalzanemdor Wikipedia [en.wikipedia.org]
- 4. Investor Relations Supernus [supernus.com]
- 5. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dosefinding studies in healthy participants and an open-label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]







- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- To cite this document: BenchChem. [Essential Safety and Logistical Information for Handling Dalzanemdor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931302#personal-protective-equipment-for-handling-dalzanemdor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com